![molecular formula C20H28N4O B5367375 5-{[4-(benzyloxy)-1-piperidinyl]methyl}-N-propyl-2-pyrimidinamine](/img/structure/B5367375.png)
5-{[4-(benzyloxy)-1-piperidinyl]methyl}-N-propyl-2-pyrimidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[4-(benzyloxy)-1-piperidinyl]methyl}-N-propyl-2-pyrimidinamine, commonly known as GSK-3 inhibitor, is a chemical compound that has gained significant attention in scientific research. This compound has been found to have various potential applications in the field of medicine, particularly in the treatment of neurodegenerative disorders such as Alzheimer's disease. In
Mechanism of Action
The mechanism of action of GSK-3 inhibitor involves the inhibition of GSK-3 enzyme. GSK-3 enzyme is responsible for the phosphorylation of various proteins in the body, including tau protein in the brain. The hyperphosphorylation of tau protein leads to the formation of neurofibrillary tangles, which are responsible for the cognitive decline in Alzheimer's patients. GSK-3 inhibitor binds to the active site of GSK-3 enzyme and prevents its activity, thereby preventing the hyperphosphorylation of tau protein.
Biochemical and Physiological Effects:
The biochemical and physiological effects of GSK-3 inhibitor have been extensively studied. GSK-3 inhibitor has been found to have neuroprotective effects by preventing the formation of neurofibrillary tangles in the brain. Additionally, GSK-3 inhibitor has been found to have anti-inflammatory effects by inhibiting the activity of NF-kB, a transcription factor that regulates the expression of various inflammatory genes. Furthermore, GSK-3 inhibitor has been found to have cardioprotective effects by inhibiting the activity of glycogen synthase, which is responsible for the synthesis of glycogen in the heart.
Advantages and Limitations for Lab Experiments
GSK-3 inhibitor has various advantages for lab experiments. One of the significant advantages is its specificity towards GSK-3 enzyme, which makes it an ideal tool for studying the role of GSK-3 enzyme in various physiological and pathological conditions. Additionally, GSK-3 inhibitor has a high affinity towards GSK-3 enzyme, which makes it a potent inhibitor. However, GSK-3 inhibitor has some limitations for lab experiments. One of the significant limitations is its toxicity towards cells, which can affect the viability of cells in vitro experiments. Additionally, GSK-3 inhibitor has a short half-life, which can limit its efficacy in in vivo experiments.
Future Directions
There are several future directions for the research on GSK-3 inhibitor. One of the significant directions is to develop more potent and selective GSK-3 inhibitors that can overcome the limitations of the current inhibitors. Additionally, future research can focus on studying the potential applications of GSK-3 inhibitor in other neurodegenerative disorders such as Parkinson's disease and Huntington's disease. Furthermore, future research can focus on studying the potential applications of GSK-3 inhibitor in cancer therapy, as GSK-3 enzyme plays a crucial role in the regulation of various oncogenic pathways.
Synthesis Methods
The synthesis method of GSK-3 inhibitor involves a series of chemical reactions. The starting material for the synthesis is 4-(benzyloxy)piperidine, which is reacted with propylamine to form 4-(benzyloxy)-1-piperidinyl-N-propylamine. This compound is then reacted with 2-chloro-5-nitropyrimidine to form 5-{[4-(benzyloxy)-1-piperidinyl]methyl}-N-propyl-2-pyrimidinamine. The final product is purified through various techniques such as column chromatography and recrystallization.
Scientific Research Applications
GSK-3 inhibitor has been extensively studied for its potential therapeutic applications. The most significant application of this compound is in the treatment of neurodegenerative disorders such as Alzheimer's disease. GSK-3 inhibitor has been found to inhibit the activity of GSK-3 enzyme, which is responsible for the hyperphosphorylation of tau protein in the brain. Hyperphosphorylation of tau protein is a hallmark of Alzheimer's disease, and the inhibition of GSK-3 enzyme can prevent the formation of neurofibrillary tangles, which are responsible for the cognitive decline in Alzheimer's patients.
properties
IUPAC Name |
5-[(4-phenylmethoxypiperidin-1-yl)methyl]-N-propylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O/c1-2-10-21-20-22-13-18(14-23-20)15-24-11-8-19(9-12-24)25-16-17-6-4-3-5-7-17/h3-7,13-14,19H,2,8-12,15-16H2,1H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGGJILNNPSHBNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NC=C(C=N1)CN2CCC(CC2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

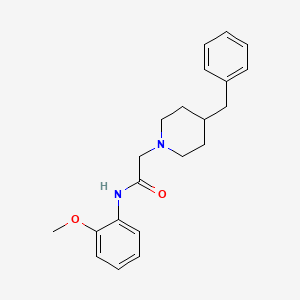
![N-(2-ethoxybenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B5367299.png)
![2-methyl-N-(5-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B5367308.png)
![((1S)-1-{[4-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}butyl)amine](/img/structure/B5367310.png)
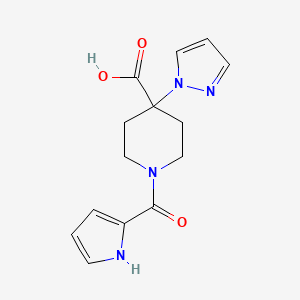
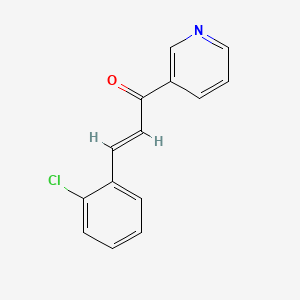
![8-[(2,6-dimethyl-4-morpholinyl)methyl]-7-hydroxy-3-(3-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B5367329.png)
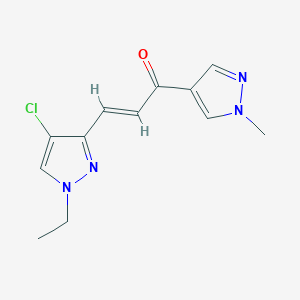
![2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]-N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}acetamide](/img/structure/B5367345.png)
![[4-(6'-amino-5'-cyano-3,4'-bipyridin-2'-yl)-3,5-dimethyl-1H-pyrazol-1-yl]acetic acid](/img/structure/B5367349.png)
amino]methyl}-1H-1,2,3-triazol-1-yl)-N-ethyl-L-prolinamide hydrochloride](/img/structure/B5367350.png)
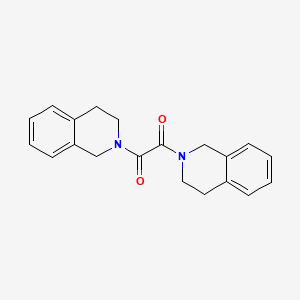
![4-[6-amino-5-cyano-4-(3-hydroxyphenyl)pyridin-2-yl]benzoic acid](/img/structure/B5367372.png)
![(1-{2-[(6-tert-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]ethyl}-2-piperidinyl)methanol](/img/structure/B5367385.png)